molecular formula C9H13NO5S B11064281 N,3,4-trimethoxybenzenesulfonamide

N,3,4-trimethoxybenzenesulfonamide

Cat. No.: B11064281
M. Wt: 247.27 g/mol
InChI Key: GLIDJOCSVAVFRV-UHFFFAOYSA-N
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Description

N,3,4-Trimethoxybenzenesulfonamide (referred to herein as 3,4,5-trimethoxybenzenesulfonamide or TMBS for clarity) is a sulfonamide derivative characterized by a benzene ring substituted with three methoxy (-OCH₃) groups at positions 3, 4, and 5, and a sulfonamide (-SO₂NH₂) functional group at position 1 (Figure 1). This compound is synthesized to enhance the pharmacological properties of natural antioxidants like gallic acid, particularly improving cytotoxicity and oral permeability in cancer therapy . Its structural design leverages methoxy groups to increase electron-donating effects, which may enhance antioxidant capacity and interaction with cellular targets.

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

N,3,4-trimethoxybenzenesulfonamide

InChI

InChI=1S/C9H13NO5S/c1-13-8-5-4-7(6-9(8)14-2)16(11,12)10-15-3/h4-6,10H,1-3H3

InChI Key

GLIDJOCSVAVFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NOC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethoxybenzenesulfonamide typically involves the sulfonation of 3,4-dimethoxyaniline followed by methylation. One common method includes the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The biological activity of TMBS is influenced by its substitution pattern and N-modifications. Key analogues include:

3,4-Dimethoxybenzenesulfonamide (DMBS) : Lacks the 5-methoxy group, reducing electron-donating effects.

3,4-Dimethoxy-N-methylbenzenesulfonamide (DMBS-Me) and N-ethyl-DMBS (DMBS-Et) : Feature N-alkyl substituents, altering lipophilicity.

N-(2-(Diethylamino)ethyl)-2,3,4-trimethoxybenzenesulfonamide: Contains a bulky diethylaminoethyl group on the sulfonamide nitrogen and methoxy groups at positions 2, 3, and 4 .

Table 1: Structural and Pharmacological Comparison
Compound Substituents (Benzene) N-Substituent Molecular Weight Key Properties
TMBS 3,4,5-OCH₃ None 259.27 High cytotoxicity, moderate permeability
DMBS 3,4-OCH₃ None 229.25 Moderate cytotoxicity, poor permeability
DMBS-Me 3,4-OCH₃ Methyl 243.28 Low cytotoxicity, improved permeability
DMBS-Et 3,4-OCH₃ Ethyl 257.31 Low cytotoxicity, high lipophilicity
N-(Diethylamino)ethyl-2,3,4-TMBS 2,3,4-OCH₃ Diethylaminoethyl 346.49 Low acute toxicity (LD₅₀ >500 mg/kg)

Mechanistic Insights

  • Methoxy Groups : The 3,4,5-trimethoxy configuration optimizes electron donation, stabilizing free radicals and enhancing pro-oxidant effects in cancer cells .

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